Product packaging for 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone(Cat. No.:CAS No. 153334-25-9)

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B116075
CAS No.: 153334-25-9
M. Wt: 139.16 g/mol
InChI Key: MIOBDZIQLNHAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone is a high-purity chemical building block designed for advanced scientific research and development. As an acetyl-substituted 1,2,4-triazole derivative, its core value lies in its versatile reactivity, particularly as an intermediate in synthesizing more complex molecules for pharmaceutical and agrochemical discovery . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and hydrophobic interactions with various biological targets, which can lead to the modulation of enzyme and receptor activity . Researchers value this specific ethyl-substituted ethanone derivative for its potential applications in creating novel compounds with investigated biological activities, building upon the well-documented properties of the triazole class, which include anticancer, antimicrobial, antifungal, and antiviral effects . Its mechanism of action in research settings often involves the exploration of enzyme inhibition; for instance, related triazole derivatives are known to inhibit cytochrome P450 enzymes . This compound serves as a critical precursor in organic synthesis, enabling routes to a diverse array of heterocycles, including Schiff bases, fused ring systems, and metal complexes, which are pivotal in the search for new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B116075 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 153334-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOBDZIQLNHAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 1 Ethyl 1h 1,2,4 Triazol 5 Yl Ethanone

Strategic Approaches for the Formation of the 1-Ethyl-1,2,4-Triazole (B97956) Nucleus

The initial and critical phase in synthesizing the target compound is the formation of the 1-ethyl-1,2,4-triazole scaffold. This can be achieved through several strategic routes, including direct alkylation of the pre-formed triazole ring or by constructing the ring from acyclic precursors.

N1-Alkylation of 1,2,4-Triazole (B32235): Methodological Considerations

Direct alkylation of the 1,2,4-triazole ring with an ethylating agent is a primary method for introducing the N1-ethyl group. However, a significant challenge in this approach is controlling the regioselectivity. The 1,2,4-triazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N4 position, leading to a mixture of 1-ethyl- and 4-ethyl- isomers.

Research has shown that the ratio of these isomers is highly dependent on the reaction conditions, such as the base, solvent, and alkylating agent used. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been reported to consistently favor the formation of the N1-alkylated product. researchgate.net This method provides a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles, often with a regioselectivity of approximately 90:10 in favor of the desired N1 isomer. researchgate.net The choice of the ethylating agent, such as iodoethane (B44018) or ethyl bromide, and careful optimization of temperature and reaction time are crucial for maximizing the yield of the 1-ethyl-1H-1,2,4-triazole.

Table 1: Methodological Considerations for N1-Alkylation of 1,2,4-Triazole
ParameterConsiderationTypical Reagents/ConditionsImpact on Synthesis
RegioselectivityAlkylation can occur at N1 or N4 positions. N1 is typically the desired isomer for this synthesis.N/ALeads to a mixture of isomers requiring separation.
BaseThe choice of base influences the N1:N4 isomer ratio.DBU, K₂CO₃, NaHDBU often provides high regioselectivity for the N1 position. researchgate.net
SolventSolvent polarity can affect the reaction rate and selectivity.THF, DMF, AcetonitrileTHF is commonly used with DBU for good results. researchgate.net
Ethylating AgentThe reactivity of the ethyl halide can impact reaction time and yield.Iodoethane, Ethyl bromideIodoethane is generally more reactive than ethyl bromide.

Ring-Closure Reactions in the Synthesis of 1,2,4-Triazoles

An alternative to direct alkylation is the construction of the 1-ethyl-1,2,4-triazole ring from acyclic precursors, a method that offers excellent control over the position of the ethyl group. This approach typically involves the cyclocondensation of a molecule containing the N-N bond with a carbon- and nitrogen-donating species.

A common strategy involves using ethylhydrazine (B1196685) as a key building block. nih.gov Ethylhydrazine can be reacted with various reagents to form the triazole ring. For example, a reaction with an oxamide- or oxalate-derived amidine reagent can efficiently generate 1,5-disubstituted-1,2,4-triazole compounds with complete regioselectivity. nih.govorganic-chemistry.orgacs.org In this scenario, the ethyl group is pre-installed on the hydrazine (B178648) nitrogen that will become the N1 position of the final triazole ring, thus avoiding the issue of isomeric mixtures seen in direct alkylation. Other methods include the reaction of hydrazines with diacylamines (Einhorn–Brunner reaction) or with a mixture of an amide and an acyl hydrazide (Pellizzari reaction). scispace.com

One-Pot and Multi-Step Synthetic Sequences for 1,2,4-Triazole Scaffolds

The synthesis of substituted 1,2,4-triazoles can be designed as either a multi-step sequence or a more streamlined one-pot process. A logical multi-step approach for the target molecule would involve:

Formation of a 1,2,4-triazole precursor.

Introduction of the ethyl group at the N1 position.

Functionalization at the C5 position.

Conversely, one-pot reactions offer an efficient alternative by combining multiple reaction steps without isolating intermediates, saving time and resources. For instance, a one-pot process for creating 1,3,5-trisubstituted 1,2,4-triazoles has been demonstrated by reacting carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgorganic-chemistry.orgfrontiersin.org This method involves the in-situ formation of an acylamidine intermediate, which then undergoes cyclization with the hydrazine. organic-chemistry.org By selecting ethylhydrazine as the hydrazine component, this strategy can be adapted to produce the 1-ethyl-1,2,4-triazole nucleus directly.

Installation of the Ethanone (B97240) Moiety at the C5 Position

Once the 1-ethyl-1H-1,2,4-triazole nucleus is obtained, the final step is the introduction of the ethanone (acetyl) group at the C5 position. This transformation requires the formation of a carbon-carbon bond on the electron-deficient triazole ring.

Lithiation and Electrophilic Trapping for Carbonyl Introduction

The most effective and widely applicable method for functionalizing the C5 position of a 1-substituted 1,2,4-triazole is through directed metallation followed by electrophilic trapping. The proton at the C5 position of 1-substituted 1,2,4-triazoles is the most acidic proton on the ring, making it susceptible to deprotonation by a strong base. clockss.org

The procedure involves treating 1-ethyl-1H-1,2,4-triazole with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like THF at low temperatures (e.g., -78 °C). This reaction generates a highly reactive intermediate, 5-lithio-1-ethyl-1H-1,2,4-triazole. This organolithium species is then "trapped" by quenching the reaction with a suitable acetylating electrophile. Various electrophiles can be used to introduce the acetyl group, such as acetyl chloride, acetic anhydride (B1165640), or N,N-dimethylacetamide. This sequence provides a direct and high-yielding route to the final 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone product. clockss.org

Table 2: Reagents for Lithiation and Electrophilic Trapping
StepReagent TypeSpecific ExamplePurpose
Lithiation (Deprotonation)Strong Organolithium Basen-Butyllithium (n-BuLi)To selectively remove the acidic proton from the C5 position of the triazole ring. clockss.org
Electrophilic Trapping (Acylation)Acetylating AgentAcetyl ChlorideTo react with the C5-lithiated intermediate and introduce the ethanone (acetyl) group.
Acetic Anhydride
N,N-Dimethylacetamide (DMA)

Acylation Reactions on the Triazole Ring System

Direct acylation of the triazole ring, such as through a Friedel-Crafts acylation, is another theoretical possibility for introducing the ethanone group. The Friedel-Crafts acylation involves an electrophilic aromatic substitution where an acyl group is attached to an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. youtube.com

However, the Friedel-Crafts acylation is generally effective only on electron-rich or activated aromatic systems. The 1,2,4-triazole ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic substitution. Consequently, the triazole ring is not sufficiently nucleophilic to attack the acylium ion, making the classical Friedel-Crafts acylation an unsuitable method for this transformation. This limitation underscores the necessity of the lithiation-trapping strategy, which proceeds through a nucleophilic triazole intermediate rather than relying on the ring's inherent nucleophilicity.

Modern Synthetic Advancements for 1,2,4-Triazole Derivatization

Traditional methods for synthesizing 1,2,4-triazoles often require harsh reaction conditions, long reaction times, and may result in low yields. rsc.org To overcome these limitations, modern organic synthesis has turned to advanced techniques that offer improved efficiency, sustainability, and atom economy. rsc.orgnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, accelerating chemical reactions by utilizing the ability of polar molecules to convert electromagnetic radiation into heat. pnrjournal.com This technique significantly reduces reaction times, often from hours to minutes, while improving product yields and minimizing side reactions. nih.govthieme-connect.com

Several studies have demonstrated the efficacy of microwave irradiation for the synthesis of 1,2,4-triazole derivatives. For instance, a catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles from various hydrazines and formamide (B127407) has been developed under microwave irradiation. thieme-connect.com This method highlights the efficiency of microwave heating, with reactions completing in as little as 10 minutes. thieme-connect.com

Another example involves the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives. The microwave-assisted approach accomplished this synthesis in just 33–90 seconds with an 82% yield, a stark contrast to the several hours required by conventional heating methods. nih.gov Similarly, the synthesis of certain piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw a dramatic reduction in reaction time from 27 hours to 30 minutes with a 96% yield under microwave conditions. nih.gov

Derivative ClassConventional Method TimeMicrowave Method TimeMicrowave Yield (%)Reference
1,3,5-Trisubstituted-1,2,4-triazoles> 4 hours1 minute85 nih.gov
Thioether-1,2,4-triazolesNot specified15 minutes81 nih.gov
Piperazine-azole-fluoroquinolones27 hours30 minutes96 nih.gov
N-substituted propenamidesSeveral hours33-90 seconds82 nih.gov
Substituted 1,2,4-triazoles (from hydrazine)Not specified10 minutesup to 81 thieme-connect.com

Electrochemical synthesis is gaining prominence as an environmentally friendly and mild method for constructing heterocyclic compounds, including 1,2,4-triazoles. nih.gov These techniques avoid the need for harsh chemical oxidants or metal catalysts by using electricity to drive chemical transformations. rsc.orgrsc.org

An electro-oxidative cyclization strategy has been reported for preparing 1,2,4-triazoles from hydrazones and benzylamines or benzamides. nih.gov This method utilizes inexpensive stainless steel as the anode and can be performed as a one-pot reaction, making it attractive for industrial applications. nih.gov Control experiments and cyclic voltammetry studies have helped to elucidate the reaction mechanism, which involves the electrochemical generation of reactive intermediates. nih.gov

Furthermore, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions to produce 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.orgrsc.org This atom- and step-economical process works efficiently with commercially available aldehydes and 2-hydrazinopyridines, is compatible with various functional groups, and can be easily scaled up. rsc.orgrsc.org

Analogous Synthetic Routes and Mechanistic Insights for Related Heterocycles

The synthetic strategies for this compound can be understood by examining analogous routes for structurally similar heterocyclic compounds.

The synthesis of N-alkylated ketone-bearing heterocycles, such as 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethanone, provides a relevant model. This compound can be synthesized via the N-alkylation of the parent heterocycle, 1-(1H-benzo[d]imidazol-2-yl)ethanone. The reaction typically involves treating the parent benzimidazole (B57391) with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. researchgate.net A similar N-alkylation strategy could be envisioned for the synthesis of this compound from 1-(1H-1,2,4-triazol-5-yl)ethanone and an ethylating agent.

The ketone moiety in compounds like this compound is a versatile functional group for further chemical transformations.

Chalcone (B49325) Formation: Ketone-substituted triazoles can serve as precursors for chalcones, which are α,β-unsaturated ketones. These are typically synthesized via a Claisen-Schmidt condensation reaction between an aryl methyl ketone (in this case, the acetyl-triazole) and an aromatic aldehyde in the presence of a base. orientjchem.orgnih.govnih.gov The resulting triazole-containing chalcones are valuable intermediates for synthesizing a variety of other heterocyclic systems. nih.govsemanticscholar.org

Pyrazolin-N-thioamide and Thiazole (B1198619) Derivatization: The triazole-chalcone intermediates can undergo cyclization reactions to form more complex heterocycles. For example, reaction of a chalcone with thiosemicarbazide (B42300) in a basic medium yields the corresponding pyrazolin-N-thioamide derivative. nih.govnih.gov

These pyrazolin-N-thioamides can be further elaborated. Reaction with α-haloketones, such as ethyl 2-chloro-3-oxobutanoate or 2-bromoacetylbenzofuran, leads to the formation of novel thiazole derivatives, effectively linking the triazole, pyrazoline, and thiazole ring systems. nih.gov This sequential reaction pathway demonstrates how the initial ketone-substituted triazole can be elaborated into complex, multi-heterocyclic structures. nih.gov

Starting MaterialReagent(s)Product ClassReference
Ketone-substituted TriazoleAromatic Aldehyde, BaseChalcone orientjchem.org, nih.gov
Triazole-ChalconeThiosemicarbazide, BasePyrazolin-N-thioamide nih.gov
Pyrazolin-N-thioamideα-Haloketone (e.g., Ethyl 2-chloro-3-oxobutanoate)Thiazole Derivative nih.gov

Advanced Spectroscopic and Structural Characterization of 1 1 Ethyl 1h 1,2,4 Triazol 5 Yl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The proton NMR spectrum of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone is expected to exhibit distinct signals corresponding to the ethyl, acetyl, and triazole ring protons. Based on data from analogous structures, the anticipated chemical shifts are detailed below.

The ethyl group protons are expected to appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl substituent. The methylene protons, being attached to a nitrogen atom of the triazole ring, would be deshielded and resonate at a lower field. For similar N-ethyl triazole derivatives, the methylene quartet is typically observed in the range of δ 4.11-4.29 ppm, and the methyl triplet around δ 1.25-1.37 ppm. acs.org

The methyl protons of the acetyl group (-COCH₃), being adjacent to a carbonyl group, are expected to appear as a sharp singlet. In related acetylated triazoles, this singlet is typically found in the region of δ 2.59 ppm. nih.gov

The proton on the triazole ring (C3-H) is anticipated to resonate as a singlet at a downfield position due to the electron-withdrawing nature of the heterocyclic ring. In various 1,2,4-triazole (B32235) derivatives, this proton signal typically appears in the range of δ 7.83-8.94 ppm. acs.orgrdd.edu.iq

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Triazole-H7.8 - 8.9Singlet
Ethyl (-CH₂-)4.1 - 4.3Quartet
Acetyl (-CH₃)~2.6Singlet
Ethyl (-CH₃)1.2 - 1.4Triplet

Note: The data presented in this table is based on the analysis of structurally similar compounds and represents predicted values.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbons in this compound are based on values reported for analogous 1,2,4-triazole derivatives. acs.orgnih.govrdd.edu.iq

The carbonyl carbon of the ethanone (B97240) group is expected to have the most downfield chemical shift, typically appearing in the range of δ 183.8-195.0 ppm. nih.gov The carbons of the triazole ring are also found at lower fields, with the C5 carbon (attached to the acetyl group) expected around δ 153-156 ppm and the C3 carbon around δ 143-147 ppm.

The carbons of the ethyl group will appear at higher fields. The methylene carbon (-CH₂-), being attached to the nitrogen, is expected in the range of δ 42-50 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, typically around δ 14-16 ppm. acs.org The methyl carbon of the acetyl group is anticipated to resonate in the range of δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ethanone)183 - 195
C5 (Triazole)153 - 156
C3 (Triazole)143 - 147
-CH₂- (Ethyl)42 - 50
-CH₃ (Acetyl)25 - 30
-CH₃ (Ethyl)14 - 16

Note: The data presented in this table is based on the analysis of structurally similar compounds and represents predicted values.

A COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the methylene and methyl carbons of both the ethyl and acetyl groups, as well as the protonated carbon of the triazole ring. These techniques are routinely used in the characterization of novel 1,2,4-triazole derivatives to confirm their proposed structures. utar.edu.my

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C=O, C=N, and C-H bonds.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethanone group, which is typically observed in the range of 1660-1710 cm⁻¹ for similar compounds. crpsonline.comijrpc.com The stretching vibrations of the C=N bonds within the triazole ring are expected to appear in the region of 1500-1650 cm⁻¹. rdd.edu.iqdpkmr.edu.in

The C-H stretching vibrations of the ethyl and methyl groups are anticipated in the 2850-3000 cm⁻¹ region. rdd.edu.iq The C-H stretching of the triazole ring proton may be observed around 3100-3150 cm⁻¹. Other characteristic bands for the triazole ring, often referred to as ring vibrations, are expected in the fingerprint region (below 1500 cm⁻¹). ijsr.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic/Heteroaromatic)3100 - 3150Medium
C-H (Aliphatic)2850 - 3000Medium to Strong
C=O (Ketone)1660 - 1710Strong
C=N (Triazole Ring)1500 - 1650Medium to Strong
C-N (Triazole Ring)1250 - 1340Medium

Note: The data presented in this table is based on the analysis of structurally similar compounds and represents predicted values.

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for the title compound is scarce, general expectations can be inferred. The C=O stretching vibration, while strong in the IR, would likely be a weaker band in the Raman spectrum. Conversely, the C=N and N=N stretching vibrations of the triazole ring are expected to give rise to more intense Raman signals.

For related triazole derivatives, characteristic Raman bands have been observed for the triazole ring breathing modes and other skeletal vibrations in the fingerprint region. These vibrations are sensitive to the substitution pattern on the ring and can be used for detailed structural analysis.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for confirming the molecular mass and elucidating the structure of this compound. In electrospray ionization (ESI) mass spectrometry, the compound typically exhibits a prominent protonated molecular ion [M+H]⁺, which confirms its molecular weight.

The fragmentation pattern of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. rsc.orgresearchgate.net For this compound, the fragmentation cascade under electron impact (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways. A primary fragmentation event involves the cleavage of the bond between the carbonyl carbon and the triazole ring, leading to the formation of an acetyl cation ([CH₃CO]⁺) and the corresponding 1-ethyl-1H-1,2,4-triazole radical cation. Another significant fragmentation route is the loss of the ethyl group from the molecular ion via α-cleavage relative to the triazole ring.

Cleavage of the triazole ring itself is also a characteristic fragmentation pathway for this class of compounds. rsc.org This can involve the elimination of stable neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN), leading to various fragment ions that provide valuable structural information. rsc.org The study of analogous 1,2,4-triazolylthioacetate acids has shown that fragmentation often initiates at the substituent groups, followed by the disintegration of the heterocyclic core. researchgate.netzsmu.edu.ua

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
140[M+H]⁺Protonated molecular ion
111[M-C₂H₅]⁺Loss of the ethyl group
97[M-CH₃CO]⁺Cleavage of the acetyl group
69[C₂H₅N₃]⁺Fragment of the triazole ring
43[CH₃CO]⁺Acetyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

The solid-state conformation of this compound is defined by the relative orientations of the ethyl and acetyl substituents with respect to the planar 1,2,4-triazole ring. wikipedia.org The triazole ring itself is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. nih.gov

Table 2: Representative Dihedral Angles in 1,2,4-Triazole Analogues

Compound AnalogueInvolved GroupsDihedral Angle (°)
4-(1,2,4-Triazol-1-yl)aniline nih.govTriazole ring and Benzene ring34.57 (7)
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone nih.govTriazole ring and Phenyl ring88.72 (4)
Substituted Triazolo-pyridazino-indole mdpi.comTriazole ring and Indole ring4.94 - 12.65

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, weak hydrogen bonds are expected to be the primary directing forces in the crystal packing. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the hydrogen atoms on the ethyl and acetyl groups can act as donors, leading to the formation of C–H···N and C–H···O interactions. nih.govmdpi.com

These interactions link adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.gov In the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, for instance, intermolecular C—H···O and C—H···N hydrogen bonds are key to stabilizing the crystal structure. nih.gov

Table 3: Common Intermolecular Interactions in Crystalline 1,2,4-Triazole Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Hydrogen BondC-HN (Triazole)2.2 - 2.8 nih.govnih.gov
Hydrogen BondC-HO (Carbonyl)2.3 - 2.7 nih.gov
π-π StackingTriazole Ring CentroidTriazole Ring Centroid~3.7 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to π→π* and n→π* transitions associated with the 1,2,4-triazole ring and the carbonyl group. researchgate.net

The 1,2,4-triazole ring is an aromatic system, and its π→π* transitions typically result in strong absorption bands in the UV region. The presence of the acetyl group, a chromophore, conjugated to the triazole ring can influence the position and intensity of these bands. N-acylation of 1,2,4-triazoles is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. researchgate.netijsr.net

The carbonyl group of the ethanone substituent introduces an n→π* transition, which is typically weaker in intensity and appears at a longer wavelength than the π→π* transitions. Studies on the electronic states of 1,2,4-triazoles have utilized vacuum ultraviolet (VUV) absorption spectroscopy and theoretical calculations to identify and characterize both valence and Rydberg electronic states. ed.ac.uk The electronic transitions are influenced by the substitution pattern on the triazole ring, with alkyl and acetyl groups modifying the energy levels of the molecular orbitals involved. researchgate.netijsr.net

Table 4: Expected UV-Vis Absorption Data for this compound

Wavelength Range (nm)Molar Absorptivity (ε)Transition TypeAssociated Chromophore
210-240Highπ→π1,2,4-Triazole Ring / Acetyl Conjugation
270-300Lown→πCarbonyl Group (C=O)

Chemical Reactivity and Derivatization Studies of 1 1 Ethyl 1h 1,2,4 Triazol 5 Yl Ethanone

Organic Transformations of the Ethanone (B97240) Functional Group

The ethanone moiety (-COCH₃) is a versatile functional group that serves as a primary site for derivatization through oxidation, reduction, and condensation reactions. These transformations allow for the introduction of new functionalities and the extension of the molecular framework.

While specific studies on the oxidation of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone are not extensively detailed in the available literature, the transformation of its acetyl group into a carboxylic acid is a chemically feasible and important conversion. Standard synthetic protocols for the oxidation of methyl ketones can be applied to yield 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid. One common method is the haloform reaction, which proceeds via the formation of a trihalomethyl intermediate followed by hydrolysis. This reaction is typically performed using sodium hypochlorite (B82951) or a combination of a halogen and a base. Subsequent acidification of the resulting carboxylate salt furnishes the desired carboxylic acid. This derivative is a valuable synthon for further modifications, such as esterification or amidation, to produce a variety of functionalized triazole compounds.

Table 1: Plausible Oxidation Reactions

Starting Material Reagents Expected Product
This compound 1. Br₂, NaOH2. H₃O⁺ 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid

The carbonyl group of the ethanone moiety is readily susceptible to reduction, providing access to alcohol and amine analogues. The reduction to the corresponding secondary alcohol, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanol, can be efficiently achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation introduces a chiral center and a hydroxyl group that can be used for further functionalization, such as etherification or esterification.

Furthermore, the ethanone can be converted into an amine derivative through reductive amination. This process typically involves the initial formation of an imine or enamine by reacting the ketone with ammonia (B1221849) or a primary/secondary amine, followed by in-situ reduction. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This pathway leads to the formation of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine, a key building block for synthesizing more complex nitrogen-containing derivatives.

Table 2: Potential Reduction Pathways

Starting Material Reagents Expected Product Product Class
This compound NaBH₄, Methanol 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanol Secondary Alcohol

Nucleophilic and Electrophilic Substitution Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring exhibits a distinct electronic character that governs its reactivity towards substitution reactions. The carbon atoms of the ring are electron-deficient due to the presence of the electronegative nitrogen atoms, making them susceptible to nucleophilic attack, particularly at the C3 and C5 positions. Conversely, the nitrogen atoms possess lone pairs of electrons and are the primary sites for electrophilic attack.

In this compound, the C5 position is already substituted. The C3 position, therefore, remains a potential site for nucleophilic substitution, although such reactions on the triazole ring often require harsh conditions or activation by a suitable leaving group. For instance, if a halogen atom were present at the C3 position, it could be displaced by various nucleophiles.

Electrophilic substitution on the 1-ethyl-1,2,4-triazole (B97956) ring is expected to occur at the N4 position. The N1 position is already occupied by an ethyl group, and the N2 position is sterically and electronically less favorable for attack. Reactions such as alkylation or acylation with appropriate electrophiles would likely yield a 1,4-disubstituted triazolium salt. The reactivity of the triazole ring allows for its modification without altering the ethanone side chain, providing an alternative route for derivatization.

Annulation and Ring-Closure Reactions Involving the Triazole Moiety

The ethanone functional group in this compound is a key handle for constructing fused heterocyclic systems through annulation and ring-closure reactions. The methyl group adjacent to the carbonyl is sufficiently acidic to participate in base-catalyzed condensation reactions with aldehydes, forming α,β-unsaturated ketones, commonly known as chalcones. eurekaselect.comnih.gov

These triazolyl-chalcone intermediates are versatile precursors for synthesizing a variety of fused and linked heterocycles. eurekaselect.com The α,β-unsaturated system can undergo subsequent cyclization reactions with binucleophilic reagents. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline rings, while reaction with thiourea (B124793) can yield pyrimidine-2-thiol (B7767146) derivatives. eurekaselect.com This strategy provides a powerful tool for building molecular complexity and accessing novel triazole-containing polycyclic systems. Research on related acetyl-triazoles has demonstrated the successful synthesis of diazepine (B8756704) and pyrimidine (B1678525) derivatives through this pathway. eurekaselect.com

Table 3: Representative Annulation Reactions via Chalcone (B49325) Intermediates

Chalcone Precursor Reagent Resulting Heterocyclic System
3-Aryl-1-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-one Hydrazine Hydrate Pyrazoline-linked triazole
3-Aryl-1-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-one Thiourea Pyrimidine-thiol-linked triazole

Synthesis of Conjugates and Fused Heterocyclic Systems

Building upon the fundamental reactivity of the triazole and ethanone groups, this compound can serve as a starting material for the synthesis of more elaborate molecular structures, such as bis-triazole architectures.

The synthesis of molecules containing two or more triazole rings, known as bis-triazoles or poly-triazoles, is an area of significant interest due to their potential applications in coordination chemistry and as biologically active agents. frontiersin.orgdovepress.comnih.gov A plausible synthetic route to a bis-triazole system from this compound could involve the modification of the ethanone side chain to introduce a functional group capable of forming a second triazole ring.

One established method for triazole synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgmdpi.comsemanticscholar.org To utilize this "click chemistry" approach, the acetyl group could be transformed into either an azide (B81097) or a terminal alkyne. For instance, reduction of the ketone to an alcohol, followed by conversion to an alkyl halide and subsequent substitution with sodium azide, would yield an azidoethyl-triazole. This intermediate could then be reacted with a suitable alkyne to form a 1,2,3-triazole, resulting in a bis(heterocycle) containing both 1,2,4- and 1,2,3-triazole rings linked by an ethyl bridge.

Table 4: Proposed Synthetic Route to a Bis-Triazole Architecture

Step Starting Material Reagents Intermediate/Product
1 This compound NaBH₄ 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanol
2 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanol PBr₃ 5-(1-Bromoethyl)-1-ethyl-1H-1,2,4-triazole
3 5-(1-Bromoethyl)-1-ethyl-1H-1,2,4-triazole NaN₃ 5-(1-Azidoethyl)-1-ethyl-1H-1,2,4-triazole

Integration with Other Heterocyclic Rings (e.g., Pyrazoles, Thiazoles, Imidazoles, Oxadiazoles)

The ethanone (acetyl) group attached to the 1-ethyl-1H-1,2,4-triazole core is a versatile functional handle for the construction of more complex molecular architectures, including the fusion or linking of additional heterocyclic rings. The reactivity of this keto group allows for its elaboration into precursors suitable for various cyclization reactions.

Pyrazoles

A common and effective strategy for synthesizing pyrazole (B372694) rings involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent, an α,β-unsaturated ketone, with hydrazine derivatives. organic-chemistry.org The ethanone moiety of this compound can serve as the starting point for creating the necessary α,β-unsaturated ketone intermediate, commonly known as a chalcone.

This transformation is typically achieved through a base-catalyzed Claisen-Schmidt condensation with an appropriate aldehyde. The resulting triazolyl-substituted chalcone can then undergo a cyclocondensation reaction with hydrazine hydrate or a substituted hydrazine. This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield a pyrazoline, which can subsequently be oxidized to the aromatic pyrazole ring. This synthetic sequence has been successfully applied to other acetyl-substituted triazoles to create integrated pyrazole-triazole systems. mdpi.com

Thiazoles

The synthesis of thiazole (B1198619) rings can also be initiated from the ethanone functional group. One of the most established methods is the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and a thioamide. The methyl group of the ethanone moiety can be halogenated, for instance using bromine, to form an α-bromoacetyl derivative. This intermediate can then be reacted with thiourea or other thioamides to construct the thiazole ring.

Alternatively, the chalcone intermediate described for pyrazole synthesis can be utilized. Reaction of the α,β-unsaturated ketone with thiosemicarbazide (B42300) in the presence of a base can afford pyrazolin-N-thioamides, which are versatile intermediates that can be further reacted with various ketones to form complex thiazole derivatives. mdpi.com Fused thiazolo[3,2-b] acs.orgchemmethod.comnih.govtriazole systems are also synthesized from triazole precursors, highlighting the close synthetic relationship between these two heterocycles. researchgate.net

Imidazoles

The construction of an imidazole (B134444) ring often requires a 1,2-dicarbonyl compound as a key precursor. While the ethanone group itself is not a 1,2-dicarbonyl, it can be chemically modified to become one, for example, through oxidation of the α-methyl group. More direct methods include multicomponent reactions where a ketone, an aldehyde, an amine, and an ammonia source (like ammonium (B1175870) acetate) are condensed to form a substituted imidazole (Radziszewski synthesis). organic-chemistry.org Furthermore, novel imidazole derivatives have been prepared through multi-step reactions starting from N-acylated precursors derived from other heterocyclic systems. chemmethod.com

Oxadiazoles

There are two main isomers of oxadiazole, and the synthetic approach from an ethanone precursor differs for each.

1,3,4-Oxadiazoles : The most common pathway to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the oxidation of acylhydrazones. organic-chemistry.org To utilize this compound as a starting material, the ethanone group would first need to be converted into a carboxylic acid hydrazide. This could be achieved through oxidation of the acetyl group to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. This resulting hydrazide is a key building block that can be cyclized with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent (e.g., POCl₃), to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring.

1,2,4-Oxadiazoles : The synthesis of 1,2,4-oxadiazoles typically proceeds via the cyclization of O-acyl amidoximes. nih.govresearchgate.net This pathway involves the reaction of an amidoxime (B1450833) with an acylating agent, such as an acid chloride or anhydride (B1165640). researchgate.net Converting the ethanone group of the title compound into a suitable precursor for this reaction is not straightforward and would likely require multiple synthetic steps, making it a less direct approach compared to the synthesis of other heterocycles.

The table below summarizes the general strategies for integrating other heterocyclic rings starting from an acetylazole precursor.

Target HeterocycleKey Intermediate from Ethanone GroupTypical Reagents for Cyclization
Pyrazole α,β-Unsaturated ketone (Chalcone)Hydrazine hydrate, Substituted hydrazines
Thiazole α-Haloketone or ChalconeThioamides (e.g., Thiourea), Thiosemicarbazide
Imidazole 1,2-Dicarbonyl derivative or KetoneAldehyde, Ammonia source (e.g., NH₄OAc)
1,3,4-Oxadiazole AcylhydrazideDehydrating agents (POCl₃, H₂SO₄), Orthoesters

Hydrolysis and Aminolysis Reactions of N-Acylated Triazoles

The 1,2,4-triazole ring possesses nucleophilic nitrogen atoms that can be acylated, for instance, by reaction with acid chlorides or anhydrides. This N-acylation reaction yields N-acyl-1,2,4-triazoles, which are effectively activated amides. These intermediates are generally more reactive than their corresponding NH-triazoles and are susceptible to cleavage by nucleophiles such as water (hydrolysis) and amines (aminolysis).

Hydrolysis

N-acylated triazoles, particularly those where the acyl group is attached to a ring nitrogen, are often hydrolytically unstable. rsc.orgresearchgate.net The reaction with water leads to the cleavage of the N-acyl bond, regenerating the parent 1,2,4-triazole and releasing the corresponding carboxylic acid. The rate of this hydrolysis can be influenced by factors such as pH and the electronic nature of the acyl group. This susceptibility to hydrolysis means that N-acylation can be used as a method for temporarily protecting the triazole nitrogen, with the acyl group being removed under hydrolytic conditions. Studies on N-carbamoyl and other N-acyl derivatives of triazoles have confirmed their sensitivity to hydrolysis, often readily reverting to the NH-triazole starting material. rsc.orgchemrxiv.orgresearchgate.net

Aminolysis

N-acyl triazoles are effective acylating agents. The triazole ring acts as a good leaving group, facilitating the transfer of the acyl group to another nucleophile. When reacted with primary or secondary amines, N-acyl triazoles undergo aminolysis to form a new amide bond with the amine and release the parent triazole. This reactivity is the basis for the use of reagents like carbonyldiimidazole (a related azole) in peptide synthesis and other acylation reactions. This process allows for the efficient formation of amides under mild conditions. The reaction of N-acyl triazoles with amines to achieve acyl group transfer is a well-established transformation. rsc.org

The table below outlines the general reactions of N-acylated 1,2,4-triazoles with water and amines.

ReactionNucleophileProduct 1Product 2General Outcome
Hydrolysis Water (H₂O)Parent 1,2,4-TriazoleCarboxylic AcidCleavage of the N-acyl bond
Aminolysis Amine (R-NH₂)Parent 1,2,4-TriazoleN-Substituted AmideAcyl group transfer to the amine

Advanced Research Applications and Future Prospects for 1 1 Ethyl 1h 1,2,4 Triazol 5 Yl Ethanone

Contributions to Catalysis and Green Chemistry Methodologies

The 1,2,4-triazole (B32235) ring is a known scaffold in catalysis. The nitrogen atoms can act as ligands for metal centers or participate in hydrogen bonding, making them versatile components in catalyst design.

Supramolecular Chemistry and Molecular Self-Assembly Principles

The structural features of 1,2,4-triazoles, such as their ability to form hydrogen bonds and engage in π-π stacking, make them attractive building blocks in supramolecular chemistry. nih.govmdpi.com

Theoretical Insights into Molecular Interactions and Rational Design Principles

Computational methods, particularly Density Functional Theory (DFT), are widely used to understand the properties of 1,2,4-triazole derivatives. acs.orgmdpi.comnih.gov These studies provide insights into molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), tautomeric stability, and the nature of intermolecular interactions. researchgate.netnih.govresearchgate.net Such theoretical analyses are crucial for the rational design of new molecules with desired properties. mdpi.com However, a dedicated theoretical study focusing on the molecular interactions and electronic properties of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone has not been identified in the surveyed literature.

Future Research Directions and Exploration of Uncharted Reactivity Pathways

While the existing body of research on 1,2,4-triazole derivatives is substantial, the specific compound this compound remains a relatively underexplored entity. The strategic placement of the ethyl group on the triazole nitrogen and the acetyl group at the 5-position provides a fertile ground for investigating novel chemical transformations and applications. Future research can be systematically directed towards several key areas, leveraging the inherent reactivity of its constituent moieties.

One promising avenue lies in the exploration of the ketone functionality. The carbonyl group can serve as a handle for a wide array of chemical transformations. For instance, its reaction with various reagents could lead to a diverse library of new derivatives.

Further research could focus on the reactivity of the triazole ring itself. While the 1,2,4-triazole ring is generally stable, its reactivity can be modulated by the substituents. The presence of the N-ethyl group influences the electronic properties of the ring, potentially leading to unique reactivity patterns compared to its N-unsubstituted or N-aryl counterparts.

The combination of the ketone and the triazole ring in a single molecule also suggests the potential for intramolecular cyclization reactions to form novel fused heterocyclic systems. These new scaffolds could be of interest in medicinal chemistry and materials science.

Moreover, the ethanone (B97240) moiety can be a precursor for the synthesis of more complex side chains. For example, reactions at the alpha-carbon of the ketone could introduce new functional groups, leading to the development of compounds with tailored properties.

The exploration of these uncharted reactivity pathways will not only expand the fundamental understanding of 1,2,4-triazole chemistry but also pave the way for the discovery of new molecules with potential applications in various scientific fields. A systematic investigation into these areas, as outlined in the table below, will be crucial for unlocking the full potential of this compound.

Table 1: Potential Future Research Directions

Research Area Proposed Investigation Potential Outcomes
Ketone Moiety Derivatization - Condensation reactions with hydrazines/hydroxylamines- Wittig and related olefination reactions- Reductive amination - Synthesis of novel hydrazones, oximes, and alkenes- Introduction of diverse functional groups- Development of new bioactive compounds
Triazole Ring Chemistry - Electrophilic and nucleophilic substitution reactions- N-alkylation and N-arylation studies- Metal-catalyzed cross-coupling reactions - Understanding the electronic influence of the N-ethyl group- Synthesis of novel substituted triazoles- Access to complex molecular architectures
Intramolecular Cyclizations - Acid or base-catalyzed cyclization reactions- Photochemical cyclizations - Formation of novel fused heterocyclic systems- Exploration of new chemical space for drug discovery

| Side-Chain Elaboration | - Alpha-halogenation followed by nucleophilic substitution- Aldol and related condensation reactions | - Introduction of diverse functionalities at the alpha-position- Synthesis of more complex and potentially more potent analogues |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Condensation of 1-ethyl-1H-1,2,4-triazole with acetylating agents (e.g., acetyl chloride) under reflux in anhydrous solvents like acetone or ethanol. Use a base (e.g., K₂CO₃) to deprotonate the triazole nitrogen, enhancing reactivity .
  • Step 2 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Optimization : Vary reaction time (4–12 hours), temperature (60–80°C), and molar ratios (1:1.2 triazole:acetylating agent). Monitor progress with TLC or HPLC .
    • Key Considerations : Impurities from incomplete reactions or side products (e.g., over-acetylated derivatives) require rigorous spectroscopic validation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

  • Techniques :

  • ¹H/¹³C NMR :
  • Triazole ring protons: δ 7.8–8.2 ppm (C5-H), δ 4.2–4.5 ppm (N-CH₂-CH₃).
  • Ethanone carbonyl: δ 195–205 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 167 (C₆H₉N₃O⁺) with fragmentation patterns confirming the triazole-ethanone backbone .
    • Validation : Cross-reference with NIST spectral databases and single-crystal X-ray diffraction for absolute configuration .

Q. What safety protocols and first-aid measures are recommended when handling this compound in laboratory settings?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers away from oxidizers and moisture.
    • First Aid :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin/Eye Contact : Rinse with water for 15 minutes; consult a physician .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives through systematic error analysis and experimental validation?

  • Approach :

  • Statistical Analysis : Apply t-tests or ANOVA to compare replicate assays (e.g., IC₅₀ values in enzyme inhibition studies). Use tools like Numerical Recipes in C for error propagation modeling .
  • Controlled Variables : Standardize cell lines, solvent concentrations (DMSO < 0.1%), and incubation times to minimize batch-to-batch variability .
  • Impurity Profiling : Use HPLC-MS to identify bioactive contaminants (e.g., unreacted triazole precursors) .

Q. What computational approaches (e.g., QSPR, molecular docking) are suitable for predicting the physicochemical and pharmacokinetic properties of this compound analogs?

  • Methods :

  • QSPR Modeling : Train neural networks on datasets (logP, solubility) from analogs like 3-ethyl-1H-1,2,4-triazole to predict bioavailability .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). Validate with experimental IC₅₀ values .
    • Outputs : Optimize substituents (e.g., halogens, methyl groups) to enhance metabolic stability and target affinity .

Q. What strategies are effective for designing novel 1,2,4-triazole-containing analogs of this compound while maintaining or enhancing target bioactivity?

  • Design Principles :

  • Bioisosteric Replacement : Substitute the ethanone group with thioamide (-C(S)NH₂) or sulfonamide (-SO₂NH₂) to modulate electron density .
  • Heterocyclic Fusion : Attach pyridine or thiophene rings to the triazole core to improve π-π stacking interactions .
    • Validation : Conduct SAR studies using in vitro assays (e.g., antimicrobial or anticancer screens) .

Q. How can single-crystal X-ray diffraction be utilized to confirm the molecular geometry and resolve stereochemical ambiguities in this compound derivatives?

  • Protocol :

  • Crystallization : Grow crystals via slow evaporation of saturated solutions (ethanol/water) at 4°C .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Solve structures with SHELXL; validate bond lengths (C-C: 1.48–1.52 Å) and angles (N-C-N: ~120°) against computational models .
    • Applications : Confirm regioselectivity in substitution reactions and identify polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.